Docarpamine

Beschreibung

Eigenschaften

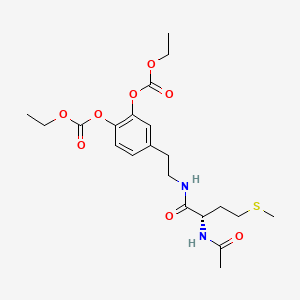

IUPAC Name |

[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVMAMIPILWYHQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057820 | |

| Record name | Docarpamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74639-40-0 | |

| Record name | Docarpamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74639-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docarpamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docarpamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCARPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPQ57D8S72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Docarpamine's Mechanism of Action in Cardiovascular Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of the pharmacokinetics, pharmacodynamics, and molecular mechanism of action of docarpamine, a prodrug of dopamine, in the context of cardiovascular disease. It includes summaries of key quantitative data, detailed experimental protocols from cited literature, and visualizations of critical pathways and workflows.

Introduction

Docarpamine, sold under the brand name Tanadopa, is an orally active prodrug of dopamine developed for the management of conditions requiring enhanced cardiac output, such as acute and chronic heart failure.[1][2] As a sympathomimetic agent, its therapeutic utility stems from its conversion to the active metabolite, dopamine, a critical endogenous regulator of cardiovascular and renal function.[2][3] Unlike dopamine, which has poor oral bioavailability and is rapidly metabolized, docarpamine is designed to circumvent these limitations, allowing for sustained and controlled delivery of dopamine into the systemic circulation.[3][4] The N-substitution in its structure protects it from first-pass metabolism by monoamine oxidase (MAO), enabling oral activity.[1] Docarpamine is peripherally selective and does not cross the blood-brain barrier, even at high doses.[1]

Pharmacokinetics and Metabolism

Docarpamine (N-(N-Acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine) is administered orally and undergoes enzymatic conversion to its active form, dopamine.[1][3]

Metabolic Pathway:

-

Ester Hydrolysis: The two ethoxycarbonyl groups protecting the catechol hydroxyls are cleaved by esterases primarily located in the gut and liver.[1] This step forms an intermediate, dideethoxycarbonyldocarpamine (DECD).[1]

-

Amide Hydrolysis: The N-acetyl-L-methionyl group is subsequently cleaved by γ-glutamyltransferase in the kidney and liver, releasing free, pharmacologically active dopamine.[1][4]

This bioactivation process is crucial for its clinical efficacy. Studies in rats and dogs have shown that oral administration of docarpamine results in maximum plasma concentrations of free dopamine that are 4 to 13 times higher than those achieved with oral dopamine administration.[4][5] The protected structure of docarpamine effectively suppresses the extensive first-pass metabolism that dopamine would otherwise undergo.[4]

Pharmacokinetic Parameters

Pharmacokinetic properties of free dopamine following oral docarpamine administration have been characterized in human studies.

| Parameter | Healthy Subjects (n=6)[6] | Cirrhotic Patients (n=7)[6] |

| Dose | 750 mg | 750 mg |

| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 |

| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |

| T1/2 (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |

| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 |

| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation. |

Mechanism of Action: Receptor-Mediated Effects

The therapeutic effects of docarpamine are mediated by its active metabolite, dopamine, which exerts dose-dependent effects on a variety of peripheral receptors.[1][3]

D1-like Receptor Signaling (Low Dose)

At low concentrations, dopamine primarily stimulates D1-like dopamine receptors (D1 and D5) located in the renal, mesenteric, coronary, and cerebral vascular beds.[3] D1 receptors are Gs protein-coupled receptors (GPCRs).[7][]

Signaling Pathway:

-

Activation: Dopamine binds to the D1 receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples to a Gs alpha subunit (Gαs).

-

Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).

-

PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

Phosphorylation: PKA phosphorylates downstream targets, including myosin light chain kinase (MLCK) in vascular smooth muscle cells, leading to muscle relaxation and vasodilation.[9] This effect is particularly beneficial for increasing renal perfusion.[3]

References

- 1. Docarpamine - Wikipedia [en.wikipedia.org]

- 2. What is Docarpamine used for? [synapse.patsnap.com]

- 3. What is the mechanism of Docarpamine? [synapse.patsnap.com]

- 4. Metabolism of dopamine prodrug, docarpamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Dopamine Prodrug, Docarpamine [jstage.jst.go.jp]

- 6. Effects of a new orally active dopamine prodrug, docarpamine, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Docarpamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docarpamine, sold under the brand name Tanadopa, is an orally active prodrug of dopamine.[1] It is primarily marketed in Japan for the treatment of acute cardiac insufficiency and chronic heart failure.[1] As a dopamine prodrug, Docarpamine is designed to overcome the limitations of orally administered dopamine, which is rapidly metabolized.[2] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Docarpamine, presenting key data, experimental methodologies, and a visualization of its metabolic and signaling pathways.

Pharmacokinetics

Docarpamine is designed for oral administration and undergoes extensive first-pass metabolism to release its active metabolite, dopamine.[2][3] The N-substitution in the Docarpamine molecule protects it from first-pass metabolism by monoamine oxidase (MAO), allowing for its oral activity.[1]

Metabolism

The primary metabolic pathway of Docarpamine involves several key steps. After oral administration, the catechol ester groups are hydrolyzed in the small intestine.[3] Subsequently, amide hydrolysis and conjugation occur in the liver, leading to the release of free dopamine.[3] The hydroxyl groups of Docarpamine are freed by esterases in the gut and liver, while the amino group is cleaved by γ-glutamyltransferase in the kidney and liver.[1] An intermediate metabolite in this process is dideethoxycarbonyldocarpamine (DECD).[1] Ultimately, the pharmacologically active free dopamine is mainly produced in the liver.[3]

Bioavailability and Plasma Concentrations

Studies have shown that oral administration of Docarpamine leads to significantly higher plasma concentrations of free dopamine compared to oral administration of dopamine itself. In rats and dogs, the maximum concentration of free dopamine in plasma after oral Docarpamine was 13 and 4-6 times higher, respectively, than after dopamine administration.[3][4]

A study in healthy human subjects and patients with cirrhosis provided key pharmacokinetic parameters for free dopamine following a 750 mg oral dose of Docarpamine.[5]

Table 1: Pharmacokinetic Parameters of Free Dopamine after Oral Administration of Docarpamine (750 mg) [5]

| Parameter | Healthy Subjects (n=6) | Cirrhotic Patients (n=7) |

| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 |

| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |

| T1/2 (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |

| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 |

Data are presented as mean ± standard deviation.

In infants with heart failure receiving 15.0-20.4 mg/kg of Docarpamine every 8 hours, peak plasma concentrations of free dopamine were achieved 1 to 2 hours after administration, with mean concentrations of 37.9 ± 47.2 ng/mL and 37.8 ± 39.3 ng/mL, respectively.[6]

A study in patients who underwent cardiac surgery showed that oral Docarpamine could maintain high plasma levels of free dopamine.[7] After dopamine infusion was stopped, oral Docarpamine alone maintained a plasma free dopamine level of 24.5 ± 17.6 ng/ml.[7]

Pharmacodynamics

The therapeutic effects of Docarpamine are mediated by its active metabolite, dopamine, which exerts its effects by activating peripheral dopamine D1 receptors.[1][2] Dopamine's actions are dose-dependent and impact the cardiovascular and renal systems.[2]

Mechanism of Action

At low doses, dopamine primarily stimulates D1 receptors, leading to vasodilation and increased blood flow to renal, mesenteric, coronary, and cerebral vascular beds.[2] At moderate doses, it stimulates β1-adrenergic receptors, resulting in increased cardiac contractility and output.[2] High doses of dopamine can activate α-adrenergic receptors, leading to vasoconstriction.[2] Docarpamine itself does not cross the blood-brain barrier and is peripherally selective.[1]

Cardiovascular Effects

In patients with low cardiac output syndrome after cardiac surgery, oral administration of Docarpamine has been shown to increase cardiac output and renal blood flow.[8] Studies in spontaneously hypertensive rats (SHRs) and Wistar-Kyoto (WKY) rats have shown differential effects on blood pressure and heart rate. In SHRs, Docarpamine induced a decrease in mean arterial pressure and heart rate, mediated by D1-like receptors.[9] In contrast, in WKY rats, it caused an increase in these parameters through an interaction of D1-like, alpha-adrenergic, and V1 receptors.[9]

Renal Effects

Dopamine plays a crucial role in promoting natriuresis and diuresis by stimulating D1 receptors in the renal tubules, which inhibits the reabsorption of sodium and water.[2] This effect is beneficial in managing fluid overload in conditions like heart failure.[2] Docarpamine has been reported to increase renal blood flow, glomerular filtration, and sodium excretion.[5]

Experimental Protocols

Pharmacokinetic Study in Humans

A representative experimental protocol for a pharmacokinetic study of Docarpamine in humans can be synthesized from available literature.[5]

Objective: To determine the pharmacokinetic profile of free dopamine after a single oral dose of Docarpamine in healthy volunteers.

Study Population: A cohort of healthy adult male and female volunteers.

Study Design: An open-label, single-dose pharmacokinetic study.

Methodology:

-

Inclusion/Exclusion Criteria: Participants are screened for general health, and those with a history of cardiovascular, renal, or hepatic disease are excluded.

-

Dosing: After an overnight fast, each participant receives a single oral dose of 750 mg of Docarpamine.

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).

-

Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method (HPLC): Plasma concentrations of free dopamine are determined using a validated High-Performance Liquid Chromatography (HPLC) method with electrochemical detection.[2][4][5][10]

-

Sample Preparation: Plasma samples are subjected to a protein precipitation or solid-phase extraction to isolate the analyte.

-

Chromatographic Conditions: A C18 or a mixed-mode column is used with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).[5][10]

-

Detection: An electrochemical detector is used for sensitive and selective quantification of dopamine.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data for each participant are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, T1/2, and AUC.

Pharmacodynamic Study in Animal Models

A representative experimental protocol for a pharmacodynamic study of Docarpamine in an animal model is described below.[9]

Objective: To evaluate the effect of Docarpamine on mean arterial pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats (SHRs).

Animal Model: Adult male spontaneously hypertensive rats (SHRs).

Methodology:

-

Animal Preparation: Rats are anesthetized, and catheters are implanted in the carotid artery for blood pressure measurement and in the jugular vein for drug administration.

-

Drug Administration: A bolus intravenous injection of Docarpamine (200 µg/kg) is administered.

-

Hemodynamic Monitoring: MAP and HR are continuously recorded before and after drug administration for a specified period (e.g., 60 minutes).

-

Data Analysis: The changes in MAP and HR from baseline are calculated and statistically analyzed to determine the effect of Docarpamine.

-

Receptor Blockade (Optional): To investigate the mechanism of action, the experiment can be repeated with pre-treatment of a D1-like antagonist (e.g., SCH23390) to observe if the effects of Docarpamine are blocked.[9]

Visualizations

Metabolic and Signaling Pathway of Docarpamine

Caption: Metabolic conversion of Docarpamine to Dopamine and subsequent receptor activation.

Experimental Workflow for a Docarpamine Pharmacokinetic Study

Caption: A typical workflow for a clinical pharmacokinetic study of Docarpamine.

References

- 1. The hemodynamic effects of dopamine following cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Determination of Dopamine in Human Plasma Sample | SIELC Technologies [sielc.com]

- 3. Renal blood flow measurement with contrast-enhanced harmonic ultrasonography: evaluation of dopamine-induced changes in renal cortical perfusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine | SIELC Technologies [sielc.com]

- 5. Sigma-Aldrich [sigmaaldrich.com]

- 6. Cardiovascular pharmacology of dopexamine in low output congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral administration of the dopamine prodrug docarpamine shortens need for drip infusion of dopamine in patients with low cardiac output syndrome after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Postcardiac surgery low cardiac output syndrome: dopexamine or dopamine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of dopamine prodrug, docarpamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

In-Vitro and In-Vivo Studies of Docarpamine Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docarpamine is an orally active prodrug of dopamine designed to enhance the bioavailability and therapeutic efficacy of dopamine in managing cardiovascular and renal conditions.[1] Administered orally, Docarpamine undergoes enzymatic hydrolysis in the gastrointestinal tract and liver to release its active metabolite, dopamine.[1][2] This technical guide provides a comprehensive overview of the in-vitro and in-vivo studies investigating the effects of Docarpamine, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

As a prodrug, Docarpamine's pharmacological effects are attributable to its conversion to dopamine.[1] Dopamine exerts its effects by binding to and activating dopamine receptors (D1-like and D2-like subtypes) and adrenergic receptors (β1 and α).[1][3] The cardiovascular and renal effects of Docarpamine are primarily mediated through the activation of peripheral dopamine D1 receptors and β1-adrenergic receptors.[4][5]

At low doses, the dopamine generated from Docarpamine primarily stimulates D1 receptors, leading to vasodilation and increased blood flow to renal, mesenteric, coronary, and cerebral vascular beds.[1] At moderate doses, it stimulates β1-adrenergic receptors, resulting in increased cardiac contractility and output.[1]

In-Vitro Studies

Specific in-vitro studies detailing the direct interaction of Docarpamine with receptors are limited, as its activity is contingent on its conversion to dopamine. The following sections describe the methodologies for assays that are crucial for evaluating the effects of dopamine, the active metabolite of Docarpamine.

Experimental Protocols

Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of a ligand for its receptor. For dopamine, this involves assessing its binding to D1 and β1-adrenergic receptors.

-

Objective: To determine the inhibition constant (Ki) of dopamine for the dopamine D1 receptor and the β1-adrenergic receptor.

-

Materials:

-

Membrane preparations from tissues rich in the target receptors (e.g., rat striatum for D1 receptors, rat heart for β1-adrenergic receptors).[1][6]

-

Radioligands: [3H]SCH23390 for D1 receptors, [3H]dihydroalprenolol (DHA) for β1-adrenergic receptors.[1][6]

-

Unlabeled dopamine.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize the selected tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the receptors.[7]

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled dopamine.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki value from the IC50 value (concentration of dopamine that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.[8]

-

Cell-Based Functional Assays

Cell-based assays are used to measure the functional response of a cell upon receptor activation. For dopamine D1 and β1-adrenergic receptors, this often involves measuring the production of cyclic AMP (cAMP).

-

Objective: To determine the EC50 (effective concentration to produce 50% of the maximal response) of dopamine in stimulating cAMP production.

-

Materials:

-

Cell lines expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human D1 or β1-adrenergic receptor gene).

-

Cell culture medium.

-

Dopamine solutions of varying concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Methodology:

-

Cell Culture and Plating: Culture the cells and seed them into 96-well plates.

-

Stimulation: Treat the cells with varying concentrations of dopamine for a specified incubation period.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Data Analysis: Plot the cAMP concentration against the dopamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Quantitative Data

| Ligand | Receptor | Tissue/Cell Source | Radioligand | Ki (nM) |

| Dopamine | D1 | Bovine Striatum | [3H]SCH-23390 | 440 - 650 |

| Dobutamine | β1 | Rat Heart | [3H]dihydroalprenolol | 2500 |

Data compiled from multiple sources.[1][4][9]

In-Vivo Studies

In-vivo studies have been crucial in characterizing the hemodynamic and renal effects of Docarpamine. These studies are typically conducted in animal models before progressing to human clinical trials.

Experimental Protocols

Cardiovascular Effects in Conscious Dogs

-

Objective: To evaluate the effects of Docarpamine on arterial blood pressure, heart rate, and cardiac contractility.

-

Animal Model: Conscious mongrel dogs instrumented for hemodynamic monitoring.[10][11]

-

Methodology:

-

Instrumentation: Surgically implant catheters and transducers to measure arterial blood pressure, left ventricular pressure (for dP/dt max as an index of contractility), and heart rate.

-

Drug Administration: Infuse Docarpamine intravenously at increasing doses (e.g., 5-50 µg/kg/min).[10]

-

Data Collection: Continuously record hemodynamic parameters before, during, and after drug infusion.

-

Data Analysis: Analyze the dose-dependent changes in blood pressure, heart rate, and cardiac contractility.

-

Renal Effects in Anesthetized Rats

-

Objective: To assess the effects of Docarpamine on renal blood flow, glomerular filtration rate (GFR), and sodium excretion.

-

Methodology:

-

Anesthesia and Instrumentation: Anesthetize the rats (e.g., with pentobarbital) and catheterize the femoral artery (for blood pressure monitoring and blood sampling), femoral vein (for drug and infusion administration), and bladder (for urine collection). Place a flow probe around the renal artery.

-

Infusion: Administer an infusion of a marker for GFR measurement (e.g., inulin).

-

Drug Administration: After a stabilization period, administer Docarpamine intravenously.

-

Sample Collection: Collect timed urine samples and arterial blood samples at regular intervals.

-

Analysis: Measure urine flow rate, GFR (from inulin clearance), and urinary sodium excretion. Analyze blood samples for relevant parameters.

-

Quantitative Data

The following tables summarize the quantitative data from in-vivo studies on the effects of Docarpamine and its active metabolite, dopamine.

Table 1: Pharmacokinetics of Free Dopamine after Oral Administration of Docarpamine (750 mg) in Humans [12]

| Parameter | Healthy Subjects (n=6) | Cirrhotic Patients (n=7) |

| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 |

| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |

| T1/2 (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |

| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 |

Table 2: Hemodynamic Effects of Dopamine Infusion in Anesthetized Dogs [13]

| Parameter | Dose (µg/kg/min) | Change from Baseline |

| Mean Arterial Pressure | 10 | No significant change |

| Heart Rate | 10 | ↑ |

| Cardiac Contractility | 10 | ↑↑ |

| Renal Blood Flow | 10 | ↑ |

| Femoral Blood Flow | 10 | Inconsistent |

(↑ = Increase, ↑↑ = Marked Increase)

Signaling Pathways

The therapeutic effects of Docarpamine are mediated through the activation of specific signaling pathways upon the binding of its active metabolite, dopamine, to D1 and β1-adrenergic receptors.

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by dopamine initiates a Gs-protein coupled signaling cascade that leads to the activation of adenylyl cyclase, increased intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to vasodilation and natriuresis.

Beta-1 Adrenergic Receptor Signaling Pathway

Similar to the D1 receptor, the β1-adrenergic receptor is coupled to a Gs-protein. Its activation by dopamine leads to an increase in intracellular cAMP and PKA activation, which in the heart, results in increased heart rate and contractility.

Experimental Workflow for In-Vivo Cardiovascular Studies

The logical flow of a typical in-vivo experiment to assess the cardiovascular effects of Docarpamine is outlined below.

Conclusion

Docarpamine serves as an effective oral prodrug for dopamine, eliciting beneficial cardiovascular and renal effects primarily through the activation of dopamine D1 and β1-adrenergic receptors. While in-vivo studies have provided valuable quantitative data on its hemodynamic and renal actions, further in-vitro research is warranted to fully characterize the binding kinetics and functional potency of its active metabolite, dopamine, at its target receptors under various experimental conditions. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and scientists in the field of drug development to design and interpret studies on Docarpamine and related compounds.

References

- 1. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of dopamine on kidney function of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Renal and iliac vascular effects of dopamine in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity of neuroleptics for D1 receptor of human brain striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine in the conscious dog with chronic heart-block. Mechanisms of chronotropic cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of a new orally active dopamine prodrug, docarpamine, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of dopexamine on the cardiovascular system of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and Metabolism of Docarpamine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docarpamine, also known by its developmental code TA-870, is an orally active prodrug of dopamine. It was developed to overcome the poor oral bioavailability of dopamine, which undergoes extensive first-pass metabolism. By protecting the catechol and amino groups of the dopamine molecule, Docarpamine allows for enhanced absorption from the gastrointestinal tract and subsequent metabolic activation to release dopamine. This guide provides a comprehensive overview of the bioavailability and metabolism of Docarpamine in key preclinical animal models, namely rats and dogs, summarizing quantitative pharmacokinetic data and detailing experimental methodologies.

Bioavailability and Pharmacokinetics

Oral administration of Docarpamine leads to significantly higher plasma concentrations of free dopamine compared to the administration of dopamine itself. In rats, the maximum concentration (Cmax) of free dopamine in plasma after oral Docarpamine was found to be 13 times higher than that achieved with an equimolar dose of dopamine.[1] Similarly, in dogs, the Cmax of free dopamine was 4 to 6 times higher with Docarpamine.[1]

Pharmacokinetic Parameters of Free Dopamine After Oral Administration

The following tables summarize the key pharmacokinetic parameters of free dopamine measured in plasma following the oral administration of Docarpamine and dopamine hydrochloride in rats and dogs.

Table 1: Pharmacokinetic Parameters of Free Dopamine in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC |

| Docarpamine (TA-870) | 30 | 150 | 4-6 times higher than Dopamine HCl |

| Dopamine HCl | 12 (equimolar) | 12 | Not Reported |

Table 2: Pharmacokinetic Parameters of Free Dopamine in Dogs

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax |

| Docarpamine (TA-870) | 33.5 | 234 | Not Reported |

| Dopamine HCl | 13.5 (equimolar) | 36 | Not Reported |

| Docarpamine (TA-870) | 71 µmol/kg | 155 ± 57 | Not Reported |

| Dopamine HCl | 71 µmol/kg | 32 ± 13 | Not Reported |

Data presented as mean ± SD where available.

Studies have shown that the bioavailability of dopamine, based on the Area Under the Curve (AUC), is significantly enhanced when administered as Docarpamine.[2][3] The protective groups in the Docarpamine molecule effectively reduce the extensive first-pass metabolism that dopamine undergoes in the absorption process.[2]

Metabolism of Docarpamine

The metabolic conversion of Docarpamine to its active form, dopamine, is a multi-step process primarily occurring in the small intestine and the liver.

Key Metabolic Pathways

The primary metabolic pathways for Docarpamine after oral administration are:

-

Catechol Ester Hydrolysis: This occurs predominantly in the small intestine.[1]

-

Amide Hydrolysis and Conjugation: These processes mainly take place in the liver.[1]

The conversion rates of Docarpamine to dopamine in various rat tissue homogenates follow the order: liver > small intestine > blood.[1] This indicates that the liver is the primary site for the generation of pharmacologically active free dopamine.[1]

Identified Metabolites

Several metabolites of Docarpamine have been identified in animal models:

-

De-ethoxycarbonylated Docarpamine (DEC-TA-870): A major metabolite formed through the hydrolysis of the catechol esters.

-

Conjugated Dopamine: Primarily dopamine-3-O-sulfate (DA-SO4).

-

Homovanillic Acid (HVA)

-

3,4-Dihydroxyphenylacetic Acid (DOPAC)

The plasma concentrations of conjugated dopamine and DOPAC are notably lower after Docarpamine administration compared to oral dopamine administration, further highlighting how the prodrug strategy mitigates first-pass metabolism.[2][4]

The following diagram illustrates the proposed metabolic pathway of Docarpamine.

References

- 1. Metabolism of dopamine prodrug, docarpamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability and pharmacokinetics of an oral dopamine prodrug in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study on the disposition of a new orally active dopamine prodrug, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine (TA-870) and dopamine hydrochloride in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability and pharmacokinetics of oral dopamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Docarpamine's Effect on Renal Blood Flow and Sodium Excretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docarpamine, an orally active prodrug of dopamine, exerts significant effects on renal physiology, primarily through its conversion to dopamine and subsequent activation of renal dopamine receptors. This technical guide provides an in-depth analysis of the mechanisms by which docarpamine influences renal blood flow and sodium excretion. It is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of dopaminergic agents in renal and cardiovascular medicine. This document summarizes key quantitative data from relevant studies, details experimental protocols for assessing renal function, and visualizes the core signaling pathways involved.

Introduction

Docarpamine is pharmacologically classified as a dopamine D1 receptor agonist. Following oral administration, it is metabolized to its active form, dopamine.[1] The primary renal effects of dopamine are mediated through the activation of D1-like receptors in the renal vasculature and tubules.[2] This activation leads to two principal physiological responses: an increase in renal blood flow (RBF) due to vasodilation of renal arteries, and an increase in sodium excretion (natriuresis) through the inhibition of sodium reabsorption in the renal tubules.[2][3] These effects make docarpamine and other dopamine agonists subjects of interest for the management of conditions characterized by reduced renal perfusion and sodium retention, such as heart failure and certain forms of renal insufficiency.[3][4]

Quantitative Effects on Renal Hemodynamics and Sodium Excretion

While specific quantitative data for docarpamine's direct effects on renal blood flow and sodium excretion from dedicated clinical trials are not extensively published, the effects of dopamine and its analogs, such as dopexamine, provide a strong indication of the expected physiological responses. The following tables summarize data from studies on dopamine and dopexamine, which act on the same receptors as the active metabolite of docarpamine.

Table 1: Effects of Dopamine Agonists on Renal Blood Flow

| Agonist | Dose | Patient Population | Change in Renal Blood Flow | Reference |

| Dopexamine | 4 mcg/kg/min | Patients undergoing coronary artery bypass surgery | +66% | [5] |

| Dopamine | 2-6 mcg/kg/min | Patients with congestive heart failure (NYHA Class III) | Significant increase in effective renal plasma flow | [4] |

| Dopamine | 1 mcg/min/kg | Normal subjects | Increased renal blood flow | [6] |

Note: The data presented for dopexamine and dopamine are to illustrate the expected effects of D1 receptor agonism, the mechanism of action of docarpamine's active metabolite.

Table 2: Effects of Dopamine on Sodium Excretion

| Agonist | Dose | Patient Population | Change in Sodium Excretion | Reference |

| Dopamine | 1-2 mcg/kg/min | Normal subjects | Marked natriuretic response | [7] |

| Dopamine | Not specified | Not specified | Augmentation of sodium excretion | [8] |

Note: The data presented for dopamine illustrates the expected natriuretic effect of docarpamine following its conversion to dopamine.

Signaling Pathways

The renal effects of docarpamine, mediated by its active metabolite dopamine, are primarily initiated by the activation of D1-like dopamine receptors in the kidney. This activation triggers intracellular signaling cascades that ultimately lead to vasodilation and natriuresis.

D1 Receptor-Mediated Vasodilation

Activation of D1 receptors in the smooth muscle cells of renal arteries leads to vasodilation and an increase in renal blood flow. This is predominantly mediated through the Gs alpha subunit (Gαs) signaling pathway.

D1 Receptor-Mediated Natriuresis

In the renal proximal tubules, D1 receptor activation inhibits sodium reabsorption, leading to increased sodium excretion. This is a more complex process involving both the Gs/PKA pathway and the Gq/11 alpha subunit (Gαq/11) pathway, which activates Phospholipase C (PLC).

Experimental Protocols

The assessment of docarpamine's effects on renal blood flow and sodium excretion requires specific and well-controlled experimental designs. The following are generalized protocols for these measurements in a clinical research setting.

Measurement of Renal Blood Flow

Several techniques can be employed to measure renal blood flow. Arterial Spin Labeling (ASL) Magnetic Resonance Imaging (MRI) is a non-invasive method.

Protocol: Arterial Spin Labeling (ASL) MRI for Renal Blood Flow

-

Patient Preparation:

-

Patients should be well-hydrated.

-

Fasting for at least 4 hours is recommended to reduce metabolic variability.

-

A baseline blood pressure and heart rate should be recorded.

-

-

Image Acquisition:

-

The patient is positioned supine in the MRI scanner.

-

A multi-slice pseudo-continuous ASL (pCASL) sequence is used.

-

Labeling is applied to the renal arteries.

-

A series of labeled and control images are acquired.

-

-

Data Analysis:

-

The perfusion-weighted images are generated by subtracting the labeled images from the control images.

-

A model for ASL quantification is applied to calculate renal blood flow in ml/100g/min.

-

Measurement of Sodium Excretion

The gold standard for assessing sodium excretion is the 24-hour urinary sodium measurement.

Protocol: 24-Hour Urinary Sodium Excretion

-

Patient Instruction:

-

On the morning of the collection, the patient should void their bladder upon waking and discard this urine. This is the start time.

-

For the next 24 hours, all urine must be collected in the provided container.

-

The final collection should be the first void on the following morning, as close as possible to the 24-hour mark.

-

-

Sample Handling and Analysis:

-

The total volume of the 24-hour urine collection is measured.

-

A well-mixed aliquot of the urine is sent to the laboratory.

-

The sodium concentration in the aliquot is determined using an ion-selective electrode.

-

-

Calculation:

-

Total 24-hour sodium excretion (in mmol/24h) is calculated as:

-

Urinary Sodium Concentration (mmol/L) x Total Urine Volume (L/24h)

-

-

Conclusion

Docarpamine, through its active metabolite dopamine, holds therapeutic potential due to its ability to increase renal blood flow and promote sodium excretion. The activation of renal D1-like receptors initiates signaling cascades that lead to these beneficial physiological effects. While direct quantitative data for docarpamine is still emerging, the well-established effects of dopamine and its analogs provide a strong basis for understanding its renal pharmacology. Further clinical investigation with rigorous experimental protocols is necessary to fully elucidate the clinical utility of docarpamine in the management of cardiovascular and renal diseases.

References

- 1. Impact of dopamine infusion on renal function in hospitalized heart failure patients: results of the Dopamine in Acute Decompensated Heart Failure (DAD-HF) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of natriuresis accompanying increased renal blood flow and its role in the renal response to extracellular volume expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of dopaminergic agents on cardiac and renal function in normal man and in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renal, but not systemic, hemodynamic effects of dopamine are influenced by the severity of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular and renal haemodynamic effects of dopexamine: comparison with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of dopamine on renal blood flow, prostaglandins, renin and electrolyte excretion in normal and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of dopamine on renal haemodynamics tubular function and sodium excretion in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Dopamine in Man: Augmentation of Sodium Excretion, Glomerular Filtration Rate, and Renal Plasma Flow - PMC [pmc.ncbi.nlm.nih.gov]

The First-Pass Metabolism of Docarpamine: A Technical Guide for Researchers

An In-depth Examination of the Metabolic Fate of an Oral Dopamine Prodrug in the Intestine and Liver

Introduction

Docarpamine, a prodrug of dopamine, was developed to circumvent the extensive first-pass metabolism that renders orally administered dopamine ineffective.[1][2] By protecting the catechol and amino groups of the dopamine molecule, Docarpamine can be absorbed from the gastrointestinal tract, after which it undergoes enzymatic conversion to release the active dopamine.[3] This guide provides a detailed overview of the first-pass metabolism of Docarpamine in the small intestine and the liver, intended for researchers and professionals in drug development. We will delve into the key metabolic pathways, present available quantitative data, and outline relevant experimental protocols.

The primary metabolic transformations involved in the first-pass effect of Docarpamine are sequential hydrolysis reactions, followed by conjugation. The initial and significant step of catechol ester hydrolysis occurs predominantly in the small intestine, while subsequent amide hydrolysis and conjugation reactions primarily take place in the liver.[1]

Intestinal First-Pass Metabolism

The initial and a critical step in the bioactivation of Docarpamine is the hydrolysis of its catechol esters, which primarily occurs in the wall of the small intestine.[1]

Metabolic Pathway: Catechol Ester Hydrolysis

The two ethoxycarbonyl groups protecting the hydroxyl groups of the dopamine backbone are cleaved by esterases, particularly carboxylesterases (CES), which are abundantly expressed in the intestine.[1][4][5] This reaction yields a key intermediate, dideethoxycarbonyldocarpamine (DECD).[3]

Quantitative Data

| Species | Location of Measurement | Relative Concentration of Metabolites | Reference |

| Dog | Gastroduodenal Blood/Plasma | Unchanged Docarpamine > DECD > Conjugated Dopamine > Free Dopamine | [6] |

| Rat | Tissue Homogenates | Conversion to Dopamine: Liver > Small Intestine > Blood | [1] |

Experimental Protocols

This protocol allows for the investigation of the metabolic capacity of the intestine.

-

Preparation of Intestinal Subcellular Fractions: Obtain intestinal tissue from relevant species (e.g., human, rat, dog). Prepare S9 fractions or microsomes through differential centrifugation.[7]

-

Incubation: Incubate Docarpamine (e.g., 1-10 µM) with the intestinal S9 fraction or microsomes (e.g., 0.5-1 mg/mL protein) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.[8][9] For reactions involving carboxylesterases, cofactors like NADPH are not required.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[2]

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.[10]

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the disappearance of Docarpamine and the formation of DECD using a validated LC-MS/MS method.[3][11]

This model allows for the direct measurement of intestinal metabolism by comparing drug and metabolite concentrations in the portal vein (post-intestine) and a systemic artery.[12]

-

Animal Model: Use surgically prepared animals (e.g., rats or dogs) with catheters implanted in the portal vein and a systemic artery (e.g., carotid or femoral).[7]

-

Drug Administration: Administer Docarpamine orally or intraduodenally.

-

Blood Sampling: Simultaneously collect blood samples from the portal and arterial catheters at predetermined time points.

-

Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

-

Analysis: Quantify the concentrations of Docarpamine and its metabolites (e.g., DECD, dopamine) in the plasma samples using LC-MS/MS.

-

Calculation: The difference in concentration between the portal vein and the artery, corrected for blood flow, provides a quantitative measure of the intestinal first-pass metabolism.

Hepatic First-Pass Metabolism

Following absorption and initial metabolism in the intestine, Docarpamine and its metabolites enter the portal circulation and are transported to the liver, the primary site for further metabolism before reaching systemic circulation.[1][13]

Metabolic Pathways: Amide Hydrolysis and Conjugation

In the liver, Docarpamine and DECD undergo further enzymatic transformations.

-

Amide Hydrolysis: The N-acetyl-L-methionyl group is cleaved from the dopamine moiety. This reaction can be catalyzed by various hydrolases, and in some cases, even cytochrome P450 enzymes have been shown to mediate amide hydrolysis.[14][15]

-

Conjugation: The free hydroxyl groups of dopamine, formed after the hydrolysis steps, are susceptible to conjugation reactions. The two main conjugation pathways are:

Quantitative Data

Studies in dogs have shown that after oral administration of Docarpamine, the maximal concentration of conjugated dopamine is significantly higher in the hepatic vein and abdominal aorta compared to free dopamine, indicating that conjugation is a major metabolic pathway in the liver.[6]

| Species | Location of Measurement | Relative Concentration of Metabolites | Reference |

| Dog | Hepatic Vein & Abdominal Aorta | Conjugated Dopamine > Free DECD > Free HVA > Free Dopamine | [6] |

Pharmacokinetic studies in humans after a 750 mg oral dose of Docarpamine have provided data on the resulting free dopamine concentrations.

| Subject Group | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Reference |

| Healthy Subjects (n=6) | 76.8 ± 24.1 | 1.3 ± 0.2 | 0.8 ± 0.1 | 97.5 ± 21.1 | [19] |

| Cirrhotic Patients (n=7) | 53.1 ± 24.9 | 2.7 ± 0.2 | 0.8 ± 0.1 | 100.6 ± 45.6 | [19] |

Experimental Protocols

This protocol is used to assess the metabolic stability and profile of Docarpamine in the liver.

-

Preparation of Liver Subcellular Fractions: Prepare liver S9 fractions or microsomes from the desired species.[19]

-

Incubation: Incubate Docarpamine or DECD (e.g., 1 µM) with liver S9 or microsomes (e.g., 0.5 mg/mL protein) at 37°C.[2][10]

-

Time Points and Termination: Follow the same procedure as for the intestinal metabolism protocol.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the parent compound and the formation of dopamine and its conjugates.[3][20]

This assay determines the rate at which Docarpamine is metabolized, providing an estimate of its intrinsic clearance.

-

Incubation: Incubate Docarpamine (typically at a low concentration, e.g., 1 µM) with liver microsomes or hepatocytes (e.g., 0.5 x 10^6 cells/mL) in the presence of necessary cofactors at 37°C.[21][22]

-

Sampling: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quantify the remaining percentage of Docarpamine at each time point using LC-MS/MS.

-

Calculation: Plot the natural logarithm of the percentage of remaining parent drug versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Conclusion

The first-pass metabolism of Docarpamine is a multi-step process involving sequential enzymatic reactions in both the intestine and the liver. The prodrug design successfully protects the dopamine core from premature degradation, allowing for its absorption. The initial hydrolysis of the catechol esters in the intestine is a key activation step, followed by amide hydrolysis and extensive conjugation in the liver. Understanding these pathways and having robust experimental protocols to quantify them are crucial for predicting the oral bioavailability and pharmacokinetic profile of Docarpamine and for the development of future oral prodrugs. The provided methodologies offer a framework for researchers to further investigate the intricate details of Docarpamine's metabolic fate.

References

- 1. Metabolism of dopamine prodrug, docarpamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation. | Semantic Scholar [semanticscholar.org]

- 7. In vitro methods to study intestinal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Metabolic Transformation of Pharmaceuticals by Hepatic S9 Fractions from Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative assessment of intestinal first-pass metabolism of oral drugs using portal-vein cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]

- 14. CHARACTERIZATION OF THE IN VITRO METABOLISM OF SELECTIVE ANDROGEN RECEPTOR MODULATOR USING HUMAN, RAT, AND DOG LIVER ENZYME PREPARATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. protocols.io [protocols.io]

- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Docarpamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Docarpamine is a peripherally selective prodrug of dopamine, developed to provide an orally active formulation of this critical neurotransmitter and cardiovascular agent. This document provides a comprehensive overview of the molecular structure, pharmacological properties, and key experimental data related to docarpamine and its active metabolite, dopamine.

Molecular Structure and Chemical Properties of Docarpamine

Docarpamine, known by the trade name Tanadopa, is chemically designated as N-(N-Acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine. Its structure is designed to protect the dopamine molecule from first-pass metabolism, allowing for oral administration.

Table 1: Chemical and Physical Properties of Docarpamine

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₀N₂O₈S | [1][2] |

| Molecular Weight | 470.54 g/mol | [1][2] |

| IUPAC Name | [4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | [3] |

| CAS Number | 74639-40-0 | [3][4] |

| SMILES String | CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)--INVALID-LINK--NC(=O)C)OC(=O)OCC | [4] |

| Melting Point | 85-90 °C or 105-108 °C | [2][5] |

| Solubility | Slightly soluble in water, readily soluble in ethanol. | [2] |

| Predicted logP | 2.9 | [4] |

Pharmacological Properties and Mechanism of Action

Docarpamine itself is pharmacologically inactive. Its therapeutic effects are mediated by its active metabolite, dopamine.[6][7] After oral administration, docarpamine undergoes enzymatic hydrolysis to release dopamine.[8][9]

The N-substitution on the dopamine molecule protects it from degradation by monoamine oxidase (MAO) during first-pass metabolism, a significant hurdle for oral dopamine administration.[4] The ester groups on the catechol hydroxyls are cleaved by esterases in the gut and liver, and the amino group is freed by γ-glutamyltransferase in the kidney and liver.[4]

The liberated dopamine then exerts its effects by activating dopamine receptors and adrenergic receptors.[6][8] It does not cross the blood-brain barrier, hence its effects are peripherally selective.[1][4] The primary targets for its therapeutic actions in cardiovascular and renal conditions are the dopamine D1-like receptors and β1-adrenergic receptors.[6][10]

Signaling Pathways

The therapeutic effects of docarpamine are a consequence of the signaling cascades initiated by dopamine binding to its receptors.

Diagram 1: Docarpamine's metabolic activation and D1 receptor signaling pathway.

Diagram 2: Dopamine's β1-adrenergic receptor signaling pathway in the heart.

Quantitative Pharmacological Data

As docarpamine is a prodrug, its binding affinity for receptors is not relevant. The pharmacological activity resides with its metabolite, dopamine.

Table 2: Binding Affinities (Ki) of Dopamine for Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| D1 | 2340 | |

| D2 | 1705 | |

| D3 | 27 | |

| D4 | 450 | |

| D5 | 228 |

Note: These values represent the low-affinity state of the receptors.

Dopamine also interacts with adrenergic receptors, contributing to its cardiovascular effects.[11][12] Specifically, its action on β1-adrenergic receptors is crucial for its inotropic effects.[6][13]

Pharmacokinetics of Docarpamine

A study in healthy subjects and patients with cirrhosis provides key pharmacokinetic parameters following a single oral dose of 750 mg of docarpamine.[7]

Table 3: Pharmacokinetic Parameters of Free Dopamine after Oral Administration of Docarpamine (750 mg)

| Parameter | Healthy Subjects (n=6) | Cirrhotic Patients (n=7) |

| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 |

| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |

| T½ (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |

| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 |

Data are presented as mean ± standard deviation.[7]

Toxicology

Table 4: Acute Toxicity of Docarpamine

| Species | Route | LD50 (mg/kg) | Reference |

| Rat (male) | s.c. | 1000-1400 | [2] |

| Rat (female) | s.c. | ~1000 | [2] |

| Rat | Oral | >2000 | [2] |

| Dog | Oral | >2000 | [2] |

Key Experimental Methodologies

Radioligand Binding Assays for Dopamine Receptors

These assays are fundamental for determining the binding affinity of ligands to dopamine receptors.

Diagram 3: Workflow for a competitive radioligand binding assay.

Protocol Outline:

-

Membrane Preparation: Crude membrane fractions containing dopamine receptors are prepared from cultured cells or tissues by homogenization and centrifugation.[6]

-

Competitive Binding Assay:

-

Serial dilutions of the unlabeled test compound are prepared.

-

Cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D1-like receptors) and varying concentrations of the unlabeled test compound.[6][7]

-

The reaction is incubated to allow binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[6]

-

The filters are washed to remove unbound radioligand.

-

The radioactivity on the filters is quantified using a liquid scintillation counter.[6]

-

-

Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific radioligand binding). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.[14]

Functional Assay: cAMP Accumulation for D1-like Receptor Agonism

This assay measures the functional consequence of D1-like receptor activation.

Protocol Outline:

-

Cell Culture: Cells stably expressing the human D1 dopamine receptor (e.g., CHO-K1 or HEK293 cells) are cultured.[3][8]

-

Assay Procedure:

-

Cells are treated with the test compound at various concentrations.

-

For antagonist screening, cells are co-incubated with a known agonist like dopamine.[8]

-

The cells are incubated to allow for receptor activation and subsequent cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are measured using a suitable assay kit (e.g., TR-FRET or Luciferase-based).[1][8]

-

-

Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).[14]

Determination of Dopamine in Human Plasma by HPLC

Protocol Outline:

-

Sample Preparation: Plasma samples are typically subjected to a protein precipitation step followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[15][16]

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile, often run in a gradient elution mode.[15]

-

Flow Rate: A flow rate of around 1.0 mL/min is common.[15]

-

Detection: UV detection at 280 nm is suitable for dopamine.[15] Electrochemical detection can also be used for higher sensitivity.

-

-

Quantification: The concentration of dopamine in the plasma samples is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of dopamine.

Preclinical Assessment of Cardiovascular Effects in Dogs

Protocol Outline:

-

Animal Model: Anesthetized or conscious dogs are instrumented for the measurement of cardiovascular parameters.[2][13]

-

Drug Administration: Dopamine or a dopamine agonist is administered via intravenous infusion at various doses.[2][13]

-

Hemodynamic Measurements: Key parameters such as heart rate, blood pressure, myocardial contractility, and regional blood flow (e.g., renal) are continuously monitored.[2][13]

-

Data Analysis: Dose-dependent effects on the measured cardiovascular parameters are analyzed to characterize the hemodynamic profile of the drug.

Therapeutic Indications and Clinical Use

Docarpamine is indicated for conditions requiring enhanced cardiac output, such as heart failure and certain types of shock.[6][13] Clinical studies have also explored its use in treating refractory ascites in patients with cirrhosis.[7] The oral administration of docarpamine offers a significant advantage over the intravenous infusion of dopamine, potentially allowing for earlier patient mobilization and discharge.[17]

Conclusion

Docarpamine serves as an effective oral prodrug for dopamine, overcoming the limitations of oral dopamine administration. Its therapeutic utility stems from the well-characterized pharmacological actions of dopamine on peripheral dopamine and adrenergic receptors, leading to beneficial effects on cardiac output and renal function. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and clinicians working with this important cardiovascular agent.

References

- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 2. Cardiovascular effects of dopamine after experimental coronary occlusion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. HPLC Determination of Dopamine in Human Plasma Sample | SIELC Technologies [sielc.com]

- 11. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The effects of dopexamine on the cardiovascular system of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uma.es [uma.es]

- 17. Cardiovascular effects of dopamine in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dobutamine Administration in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dobutamine is a synthetic catecholamine that functions as a selective β1-adrenergic receptor agonist.[1] It is a potent inotropic agent used in clinical settings to treat acute heart failure and cardiogenic shock.[2] In preclinical research involving rat models, dobutamine is an invaluable pharmacological tool for inducing cardiac stress to evaluate cardiovascular function, assess myocardial contractile reserve, and investigate the pathophysiology of heart disease.[3][4] Its primary mechanism of action involves the stimulation of β1-adrenergic receptors in the heart, leading to increased heart rate (chronotropy) and contractility (inotropy).[5] This document provides detailed protocols for the administration of dobutamine in rats, summarizes expected quantitative outcomes, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Dobutamine in Rats

The following tables summarize the hemodynamic and cardiac effects of intravenous dobutamine infusion in healthy adult male Wistar rats.

Table 1: Hemodynamic Response to Intravenous Dobutamine Infusion (10 µg/kg/min) [3]

| Parameter | Baseline (Mean ± SEM) | Dobutamine (Mean ± SEM) | P-value |

| Heart Rate (bpm) | 349 ± 12 | 424 ± 4 | < 0.01 |

| Systolic Blood Pressure (mmHg) | 105 ± 5 | 125 ± 6 | < 0.01 |

| Diastolic Blood Pressure (mmHg) | 70 ± 4 | 75 ± 5 | NS |

NS: Not Significant

Table 2: Echocardiographic Changes in Response to Intravenous Dobutamine Infusion (10 µg/kg/min) [3]

| Parameter | Baseline (Mean ± SEM) | Dobutamine (Mean ± SEM) | P-value |

| End-Diastolic Dimension (mm) | 8.5 ± 0.14 | 7.9 ± 0.28 | < 0.01 |

| End-Systolic Dimension (mm) | 4.1 ± 0.24 | 2.6 ± 0.27 | < 0.01 |

| Ejection Fraction (%) | 74 ± 3.1 | 84 ± 3.6 | < 0.01 |

Table 3: Dose-Dependent Effects of Intravenous Dobutamine Infusion [3]

| Dobutamine Dose (µg/kg/min) | Heart Rate Increase from Baseline (%) | Ejection Fraction Increase from Baseline (%) |

| 5 | ~10% | ~10% |

| 10 | ~21% | ~13.5% |

| 20 | ~25% | ~24% |

Experimental Protocols

Two primary methods for dobutamine administration in rats are intravenous (I.V.) infusion and intraperitoneal (I.P.) injection. The choice of method depends on the experimental goals.[5]

Protocol 1: Intravenous Dobutamine Infusion for Dobutamine Stress Echocardiography

This method allows for precise, controlled, and dose-dependent administration, which is ideal for cardiovascular function assessment.[5]

Materials:

-

Dobutamine Hydrochloride

-

Sterile Saline (0.9% NaCl) or 5% Dextrose for dilution[6][7]

-

Anesthetics (e.g., isoflurane)[3]

-

High-frequency ultrasound system with a suitable transducer for rats (e.g., 12 MHz)[3]

-

Animal handling and monitoring equipment (heating pad, ECG electrodes, etc.)[5]

-

Infusion pump[5]

-

Catheters for venous access (e.g., femoral or jugular vein)[3]

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using a suitable anesthetic agent like isoflurane.[3]

-

Shave the thoracic area for echocardiography and the surgical site for venous cannulation.[3]

-

Place the animal on a heating pad to maintain body temperature.[5]

-

Cannulate the femoral or jugular vein for intravenous infusion.[3] Arterial cannulation can also be performed to monitor blood pressure directly.[3]

-

Position the rat in dorsal decubitus for imaging.[3]

-

-

Dobutamine Solution Preparation:

-

Baseline Measurements:

-

Acquire baseline echocardiographic images and hemodynamic measurements before starting the infusion.[5]

-

-

Dobutamine Infusion:

-

Constant Rate Infusion: Begin the intravenous infusion of dobutamine at a constant rate, for example, 10 µg/kg/min.[3] Acquire images and measurements continuously. A plateau in the cardiac response is typically reached after a mean of 4 minutes.[3][8]

-

Incremental Dose Infusion: Alternatively, infuse dobutamine at progressively increasing doses (e.g., 5, 10, and 20 µg/kg/min).[3] Each dose should be infused for a set duration (e.g., 4 minutes) before increasing to the next level.[3]

-

-

Data Acquisition:

-

Continuously monitor heart rate, ECG, and blood pressure.

-

Acquire echocardiographic images (e.g., M-mode and 2D) to measure left ventricular dimensions and function at baseline and during each stage of the infusion.[3]

-

Protocol 2: Intraperitoneal Dobutamine Injection

This is a simpler method that does not require venous cannulation but offers less control over the dose-response.[5]

Materials:

-

Dobutamine Hydrochloride

-

Sterile Saline (0.9% NaCl) or Sterile Distilled Water

-

Syringes and needles

Procedure:

-

Dobutamine Solution Preparation:

-

Administration:

Protocol 3: Chronic Dobutamine Administration

This protocol is for studying the long-term effects of adrenergic stimulation.

Materials:

-

Dobutamine Hydrochloride

-

Sterile Saline (0.9% NaCl)

-

Syringes and needles

Procedure:

-

Dobutamine Solution Preparation:

-

Prepare a solution of dobutamine in sterile saline.

-

-

Administration:

Mandatory Visualization

References

- 1. litfl.com [litfl.com]

- 2. benchchem.com [benchchem.com]

- 3. Dobutamine stress echocardiography in healthy adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

High-performance liquid chromatography (HPLC) for Docarpamine analysis

Introduction

Docarpamine is an orally active prodrug of dopamine, developed to enhance the bioavailability of dopamine for the treatment of cardiovascular and renal conditions.[1] Upon oral administration, Docarpamine is metabolized in the gastrointestinal tract and liver, releasing its active form, dopamine.[2] The therapeutic effects of Docarpamine are mediated through the actions of dopamine on its receptors.[3] Therefore, the quantitative analysis of dopamine in biological matrices is crucial for pharmacokinetic studies and therapeutic monitoring of Docarpamine. This document provides a detailed protocol for the analysis of dopamine, the active metabolite of Docarpamine, using High-Performance Liquid Chromatography (HPLC) with UV detection.

I. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of dopamine from various validated methods. These values can serve as a benchmark for method development and validation.

| Parameter | Value | Reference |

| Linearity Range | 12.0–240.0 µg/mL | [4] |

| Correlation Coefficient (r²) | > 0.999 | [4] |

| Limit of Detection (LOD) | 0.48 µg/mL | [4] |

| Limit of Quantification (LOQ) | 1.80 µg/mL | [4] |

| Retention Time | ~3.93 min | [4] |

| Accuracy (% Recovery) | 98.0% - 102.0% | [4] |

| Precision (%RSD) | < 2% | [4] |

II. Experimental Protocol: HPLC-UV Analysis of Dopamine

This protocol details a robust and validated method for the quantification of dopamine in pharmaceutical preparations or biological fluids, adapted from established methodologies.[4]

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

Dopamine Hydrochloride reference standard

-

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

-

Orthophosphoric acid, analytical grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Ultrapure water

-

-

Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, 0.45 µm membrane filters.

2. Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 50 mM potassium dihydrogen phosphate (KH₂PO₄) buffer. Dissolve the appropriate amount of KH₂PO₄ in ultrapure water, adjust the pH to 2.5 with orthophosphoric acid, and filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile, filtered through a 0.45 µm membrane filter.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Dopamine Hydrochloride reference standard in a known volume of Mobile Phase A.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations within the expected linear range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

3. Sample Preparation

-

Pharmaceutical Formulations (Injections): Dilute the formulation with Mobile Phase A to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

Biological Samples (e.g., Plasma, Serum):

-

To 1 mL of the biological sample, add an equal volume of a protein precipitating agent (e.g., 10% perchloric acid or acetonitrile).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial.

-

4. Chromatographic Conditions

-

Column: C18 (150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Gradient elution with Mobile Phase A (50 mM KH₂PO₄, pH 2.5) and Mobile Phase B (Acetonitrile). A typical gradient program is as follows:

-

0-5 min: 95% A, 5% B

-

5-10 min: Gradient to 65% A, 35% B

-

10-12 min: Return to 95% A, 5% B

-

12-15 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

5. Data Analysis

-

Identify the dopamine peak in the chromatograms based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the dopamine standards against their known concentrations.

-

Determine the concentration of dopamine in the samples by interpolating their peak areas from the calibration curve.

III. Visualizations

Docarpamine Signaling Pathway

References

- 1. USP Analysis of Dopamine Using a Legacy L1 column | SIELC Technologies [sielc.com]

- 2. Chromatographic Separation and NMR An Integrated Approach in Pharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Docarpamine and its Major Metabolites in Human Plasma using LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of the dopamine prodrug, docarpamine, and its primary metabolites, dideethoxycarbonyldocarpamine (DECD) and dopamine, in human plasma. The assay utilizes a simple protein precipitation for sample preparation followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the necessary selectivity and sensitivity for pharmacokinetic and drug metabolism studies of docarpamine.

Introduction